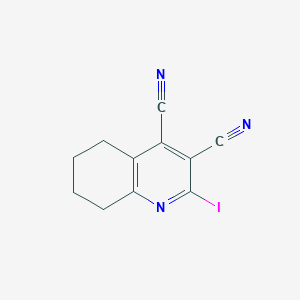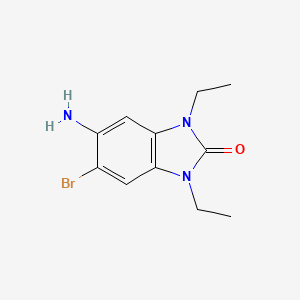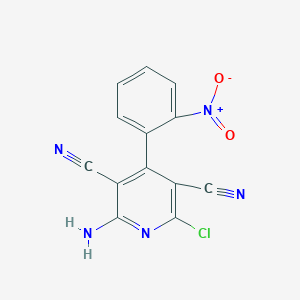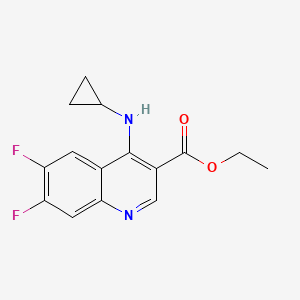![molecular formula C16H13FN4O3S B11055762 N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11055762.png)
N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound with a molecular formula of C16H13FN4O3S. This compound is notable for its unique structure, which includes a fluorobenzoyl group, a thienyl group, and an oxadiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride.
Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with ethylenediamine to form N-(2-aminoethyl)-3-fluorobenzamide.
Cyclization: The intermediate is subjected to cyclization with 2-thiophenecarboxylic acid hydrazide under acidic conditions to form the oxadiazole ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- N-{2-[(3-Fluorobenzoyl)amino]ethyl}-2-pyridinecarboxamide
Uniqueness
N-{2-[(3-Fluorobenzoyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is unique due to the specific positioning of the fluorobenzoyl and thienyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H13FN4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(3-fluorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H13FN4O3S/c17-11-4-1-3-10(9-11)14(22)18-6-7-19-15(23)16-20-13(21-24-16)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,22)(H,19,23) |
InChI Key |
MFHWIIRFLQDWLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055682.png)
![Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11055687.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11055696.png)
![S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate](/img/structure/B11055699.png)
![N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11055705.png)


![N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11055723.png)
![N-[(4-{2-(4-bromophenyl)-3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11055731.png)
![N-benzyl-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11055745.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-1H-tetrazole](/img/structure/B11055748.png)


![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11055769.png)
